molecular formula C11H15NO2 B1429668 N-ethyl-2-(3-methoxyphenyl)acetamide CAS No. 1342495-77-5

N-ethyl-2-(3-methoxyphenyl)acetamide

Cat. No.: B1429668
CAS No.: 1342495-77-5
M. Wt: 193.24 g/mol
InChI Key: SOEZMPWNUSHQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Protein Tyrosine Phosphatase 1B Inhibitors :

    • N-ethyl-2-(3-methoxyphenyl)acetamide derivatives have been evaluated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key enzyme implicated in insulin signaling pathways, and inhibiting its activity is a potential therapeutic approach for diabetes. Derivatives of this compound showed promising inhibitory activity, suggesting potential applications in diabetes management (Saxena et al., 2009).
  • Catalytic Hydrogenation in Dye Production :

    • The compound has also been used in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes. The use of a novel Pd / C catalyst was studied for efficient hydrogenation, indicating its relevance in sustainable dye manufacturing processes (Zhang Qun-feng, 2008).
  • Herbicidal Applications :

    • Several derivatives of this compound, such as acetochlor, are widely used as pre-emergent herbicides in agriculture. Research has explored the environmental behavior, efficacy, and metabolism of these herbicides in soil and plant systems, reflecting their significance in agricultural practices (Coleman et al., 2000).
  • Chemoselective Acetylation in Drug Synthesis :

    • The chemoselective acetylation of aminophenol using immobilized lipase to synthesize N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, demonstrates the compound's role in pharmaceutical manufacturing (Magadum & Yadav, 2018).
  • Pharmacological Properties of Derivatives :

    • Research on N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and similar derivatives has highlighted their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating a broad range of pharmacological applications (Rani et al., 2016).
  • Environmental Fate and Impact :

    • Studies on the environmental fate and impact of chloroacetamide herbicides like acetochlor have been conducted to understand their potential for water pollution and soil interaction, which is crucial for environmental risk assessment (Balinova, 1997).
  • Anticancer Research :

    • Synthesized acetamide derivatives have been investigated for their anticancer properties, highlighting the compound's role in the development of new cancer treatments (Sharma et al., 2018).

Properties

IUPAC Name

N-ethyl-2-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12-11(13)8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEZMPWNUSHQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.